Product packaging for malachite green isothiocyanate(Cat. No.:CAS No. 147492-82-8)

malachite green isothiocyanate

Cat. No.: B1148100
CAS No.: 147492-82-8
M. Wt: 485.98
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Description

Malachite Green Isothiocyanate (MGITC) is a chemical reagent that combines the strong chromophore of malachite green with an amine-reactive isothiocyanate functional group. This structure enables its primary use as a covalent labeling probe for biomolecules like proteins and antibodies. The isothiocyanate group allows for stable conjugation to primary amines, facilitating the creation of targeted bioconjugates for various research applications. A significant application of MGITC is in Surface-Enhanced Raman Spectroscopy (SERS). It serves as an excellent Raman reporter molecule due to its strong scattering signal. When adsorbed onto plasmonic nanostructures like gold nanoparticles, MGITC contributes to ultra-sensitive detection platforms, with studies demonstrating detection limits as low as 10⁻¹⁶ M. These SERS-based assays are developed for diverse targets, including the detection of HIV-1 DNA, mercury ions (Hg²⁺) in environmental samples, and other biological molecules. Furthermore, MGITC is utilized in Chromophore-Assisted Laser Inactivation (CALI), a technique for the precise inactivation of target proteins. When conjugated to a specific antibody and irradiated with laser light at ~630 nm, the malachite green chromophore generates localized hydroxyl radicals that inactivate the bound protein without widespread cellular damage. This provides researchers with a high spatiotemporal tool for probing protein function in live cells. MGITC is also employed in the development of targeted imaging agents, such as nanoparticles functionalized with antibody fragments for the detection of biomarkers like EGFR in tumor models. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information. Store desiccated at -5 to -30°C and protect from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClN3O4S B1148100 malachite green isothiocyanate CAS No. 147492-82-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKCKDPHMNGHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147492-82-8
Record name Malachite green isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147492-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Derivatization Strategies for Malachite Green Isothiocyanate

Chemical Synthesis Pathways for MGITC and its Precursors

The synthesis of malachite green isothiocyanate begins with the preparation of its core structure, malachite green, or more specifically, its colorless leuco form.

The precursor, leuco-malachite green (LMG), was first synthesized in 1877 by Hermann Fischer. wikipedia.org The process involves the condensation of benzaldehyde (B42025) and N,N-dimethylaniline in a 1:2 molecular ratio. wikipedia.org This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgjournalcmpr.com More recent methodologies have demonstrated the efficacy of using catalysts like tin(IV) chloride (SnCl4), which can lead to higher yields under milder conditions. journalcmpr.com

The key steps in the synthesis are:

Condensation to Leuco-Malachite Green: Benzaldehyde reacts with two equivalents of N,N-dimethylaniline to form leuco-malachite green. wikipedia.org

C₆H₅CHO + 2 C₆H₅N(CH₃)₂ → C₆H₅CH(C₆H₄N(CH₃)₂)₂ + H₂O

Oxidation: The colorless leuco compound is then oxidized to the colored malachite green cation. wikipedia.org A common oxidizing agent for this step is manganese dioxide or lead dioxide. wikipedia.orgjournalcmpr.com

C₆H₅CH(C₆H₄N(CH₃)₂)₂ + HCl + ½ O₂ → [C₆H₅C(C₆H₄N(CH₃)₂)₂]Cl + H₂O

To produce this compound, a derivative of one of the reactants, typically benzaldehyde, must contain the isothiocyanate group or a precursor group that can be converted to it. The synthesis involves using 4-isothiocyanatobenzaldehyde in the initial condensation step with N,N-dimethylaniline. The subsequent oxidation yields the final MGITC product.

Table 1: Key Reactants and Catalysts in the Synthesis of Malachite Green Precursors
Reactant/CatalystRole in SynthesisReference
BenzaldehydeCore aromatic aldehyde component wikipedia.org
N,N-dimethylanilineForms the diphenylmethane (B89790) backbone with benzaldehyde wikipedia.org
Sulfuric AcidTraditional acid catalyst for condensation wikipedia.org
Tin(IV) Chloride (SnCl4)Modern, efficient catalyst for condensation journalcmpr.com
Lead Dioxide / Manganese DioxideOxidizing agent to convert leuco-form to colored dye wikipedia.orgjournalcmpr.com

Approaches to Covalent Modification via the Isothiocyanate Group

The isothiocyanate group is an electrophilic moiety that readily reacts with nucleophiles. This amine-reactive nature is the cornerstone of MGITC's utility as a labeling agent. medchemexpress.commedchemexpress.comthermofisher.com The primary reaction is with aliphatic amine groups, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. thermofisher.comthermofisher.com While isothiocyanates are highly effective for amine coupling, the stability of the resulting thiourea bond can sometimes be a consideration in experimental design. thermofisher.com

Bioconjugation to Proteins, Antibodies, and Peptides

MGITC is extensively used to label proteins, antibodies, and peptides. medchemexpress.commedchemexpress.com This bioconjugation enables a variety of applications, from protein quantification to advanced cellular imaging techniques. For instance, MGITC-labeled antibodies are employed in Chromophore-Assisted Laser Inactivation (CALI), a technique that allows for the specific inactivation of a target protein within a living cell. interchim.fr In CALI, an antibody labeled with MGITC binds to its target protein. Irradiation with a laser at a specific wavelength (e.g., 620 nm) excites the MGITC, which then generates highly reactive hydroxyl radicals in its immediate vicinity. interchim.fr These radicals damage the target protein, effectively inactivating it with high spatial and temporal resolution. interchim.fr

A typical protocol for labeling a protein involves dissolving the protein in a suitable buffer (e.g., 500 mM NaHCO₃, pH 9.8) and adding a stock solution of MGITC, often dissolved in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. interchim.frresearchgate.net The reaction is often incubated for several hours, after which the unconjugated dye is separated from the labeled protein using methods like gel filtration. interchim.fr

Integration into Nanomaterials and Hybrid Architectures

MGITC is a prominent molecule in the field of nanotechnology, particularly in the development of sensors based on Surface-Enhanced Raman Scattering (SERS). nih.govnih.gov The isothiocyanate group serves as an effective anchor, enabling the dye to bind strongly to the surface of noble metal nanoparticles, such as gold (AuNPs) or silver. fu-berlin.de This covalent attachment ensures stable and reproducible SERS signals.

When MGITC is adsorbed onto these plasmonic nanoparticles, the electromagnetic field at the particle surface is greatly enhanced. This leads to a massive amplification (by factors of up to 10¹⁴) of the Raman signal from the MGITC molecules, allowing for extremely sensitive detection, even down to the single-molecule level. nih.govresearchgate.net

Researchers have developed various hybrid nanomaterials incorporating MGITC. For example, MGITC has been integrated into core-shell magnetic gold nanoparticles for the rapid detection of analytes in aquatic samples. researchgate.net Another approach involves using nanoporous gold substrates, which provide a high density of "hot spots" for SERS enhancement, achieving detection limits for MGITC as low as 10⁻¹⁶ M. nih.govresearchgate.net These MGITC-functionalized nanoparticles can be further conjugated to biomolecules, such as antibodies, creating multimodal probes for targeted imaging and sensing in biological systems. nih.govnih.gov

Purity Assessment and Characterization of Synthetic MGITC for Research Applications

Ensuring the purity and proper characterization of MGITC is critical for its reliable use in research. Several analytical techniques are employed for this purpose.

Spectroscopic Methods: UV-Visible spectroscopy is used to confirm the chromophore's integrity. The malachite green cation has a characteristic strong absorption maximum at approximately 621 nm, with a high molar extinction coefficient (ε ≈ 150,000 M⁻¹cm⁻¹). wikipedia.orginterchim.fr Raman spectroscopy and SERS are also powerful tools for characterization. The SERS spectrum of MGITC shows distinct, reproducible peaks (e.g., prominent bands at approximately 1612 cm⁻¹, 1377 cm⁻¹, and 1172 cm⁻¹) that serve as a molecular fingerprint. researchgate.netresearchgate.net

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is the definitive method for assessing purity and confirming molecular weight. usda.gov This technique can separate MGITC from its precursors, isomers, and degradation products, providing quantitative purity data. The use of isotopically labeled internal standards can aid in accurate quantification in complex matrices. usda.gov

For bioconjugates, the degree of labeling—the average number of dye molecules per protein—is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at the protein's characteristic wavelength (e.g., 280 nm) and the dye's absorption maximum (621 nm). interchim.fr

Table 3: Analytical Methods for MGITC Characterization
TechniqueParameter MeasuredTypical Values/ObservationsReference
UV-Visible SpectroscopyAbsorption Maximum (λmax)~621 nm wikipedia.org
UV-Visible SpectroscopyMolar Extinction Coefficient (ε)~150,000 M⁻¹cm⁻¹ interchim.fr
Raman/SERS SpectroscopyVibrational Modes (Fingerprint)Prominent peaks at ~1612, 1377, 1172 cm⁻¹ researchgate.netresearchgate.net
UHPLC-MS/MSPurity and Molecular IdentitySeparation of impurities and confirmation of mass-to-charge ratio usda.gov

Advanced Spectroscopic Characterization and Computational Modeling of Mgitc

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy of MGITC

Raman spectroscopy provides a vibrational fingerprint of a molecule, but the signal is inherently weak. Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface. This enhancement allows for the detection of analytes at extremely low concentrations, making it a powerful tool for trace analysis.

The detection of malachite green isothiocyanate using SERS involves the adsorption of the molecule onto a SERS-active substrate. A laser is then used to excite the sample, and the scattered light is collected by a spectrometer. The resulting SERS spectrum shows significantly enhanced vibrational bands characteristic of MGITC.

Experimental setups for MGITC detection typically utilize a Raman microscope coupled with a laser source. For instance, a Renishaw inVia Raman Microscope with a 785 nm laser line has been used for the SERS investigation of MGITC. nih.gov The experimental parameters, such as laser power, acquisition time, and objective magnification, are optimized to achieve the best signal-to-noise ratio while minimizing potential photo-induced damage to the sample. In one study, the detection of MGITC was performed with a 20x objective, 0.5% laser power, and 3 acquisitions with an acquisition time of 20 seconds. nih.gov The SERS activity of substrates is often evaluated by measuring the signal from varying concentrations of MGITC solutions, ranging from micromolar down to attomolar levels. mdpi.comejournal.by

The key to successful SERS detection is the design and fabrication of the substrate. An ideal SERS substrate should provide a high enhancement factor, excellent signal reproducibility, and stability. Various nanostructured materials have been developed for the ultrasensitive detection of MGITC.

One high-performance substrate is a three-dimensional nanoporous gold (NPG) substrate synthesized through a chemical dealloying approach. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This method creates a structure with pores and multigrained ligaments, with one study reporting an average ligament size of 65 nm. nih.govresearchgate.net The NPG substrate has demonstrated remarkable SERS performance for MGITC detection, achieving a signal enhancement of 7.9 × 10⁹ and an impressively low detection limit of 10⁻¹⁶ M. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Another approach involves the use of Ag-deposited TiO₂ flower-like nanomaterials (FLNMs) . These substrates are synthesized via a hydrothermal method followed by electron beam evaporation to deposit silver nanoparticles. nih.gov This composite material leverages the high SERS activity of silver nanoparticles and the unique morphology of the TiO₂ nanostructures to create numerous "hot spots" for signal enhancement. nih.gov For the detection of malachite green, these substrates have shown an ultrasensitive limit of detection of 4.47 × 10⁻¹⁶ M with high reproducibility. nih.gov

Other SERS platforms for detecting malachite green and its derivatives include those based on nanostructured GaN coated with plasmonic metals like gold. researchgate.net Photo-etched GaN surfaces that are subsequently coated with gold have been shown to produce high enhancement factors and reproducible spectra. researchgate.net Additionally, silver nanostars (AgNSs) have been utilized, with liquid-based substrates containing these nanostructures outperforming solid-based ones and achieving a limit of detection of 37 aM for malachite green. ejournal.by

SERS Substrates for MGITC and Malachite Green Detection
Substrate MaterialEnhancement Factor (EF)Limit of Detection (LOD)
Nanoporous Gold (NPG)7.9 × 10⁹10⁻¹⁶ M
Ag-deposited TiO₂ FLNMs3.49 × 10¹¹4.47 × 10⁻¹⁶ M
Au-coated GaN2.8 × 10⁶Not specified
Silver Nanostars (liquid-based)Not specified37 aM

The enormous enhancement of the Raman signal in SERS is attributed to a combination of two primary mechanisms: electromagnetic enhancement and chemical enhancement.

The electromagnetic enhancement mechanism is considered the dominant contributor, with enhancements of up to 10¹⁰ being possible. edinst.com This effect arises from the excitation of localized surface plasmon resonance (LSPR) in the metallic nanostructures of the SERS substrate. nih.govresearchgate.netfu-berlin.denih.govresearchgate.netnih.gov When light of an appropriate frequency interacts with the plasmonic nanoparticles, it causes the collective oscillation of conduction electrons, leading to a massive amplification of the local electromagnetic field at the nanoparticle surface. researchgate.netnih.gov These areas of intense electric fields are often referred to as "hot spots" and are typically found in the gaps or junctions between nanoparticles or at sharp surface features. researchgate.net Molecules, such as MGITC, located within these hot spots experience a much stronger electric field, resulting in a dramatically enhanced Raman scattering signal. mdpi.com The LSPR is sensitive to the size, shape, and composition of the nanostructures, as well as the dielectric environment. nih.govnih.gov

Tip-Enhanced Raman Spectroscopy (TERS) is a powerful technique that combines the high spatial resolution of scanning probe microscopy (SPM), such as atomic force microscopy (AFM) or scanning tunneling microscopy (STM), with the chemical specificity of Raman spectroscopy. acs.org In TERS, a sharp metallic tip is brought into close proximity to the sample surface and illuminated with a focused laser beam. acs.org This creates a highly localized and enhanced electromagnetic field at the tip apex, which acts as a nanoscale light source to excite Raman scattering from a very small volume of the sample directly beneath the tip. acs.org

TERS has been successfully applied to study this compound adsorbed on a smooth single-crystal Au(111) surface. fu-berlin.deacs.org By using a gold tip, Raman enhancements of up to 10⁶ have been achieved for MGITC, probing an area with a radius of less than 100 nm. acs.org The ability to obtain Raman spectra from such a small area allows for nanoscale chemical imaging and the study of individual molecules. fu-berlin.deacs.org

One of the key advantages of TERS is the ability to use flat substrates, which separates the enhancement effect of the tip from that of a nanostructured substrate. researchgate.net The enhancement in TERS is highly dependent on the distance between the tip and the substrate, decaying exponentially as the tip is moved away from the surface. acs.org

Photobleaching, or the photochemical destruction of a fluorophore or Raman-active molecule, can be a significant issue in SERS and TERS experiments, particularly when dealing with high electromagnetic fields and resonant molecules like MGITC. fu-berlin.deresearchgate.net The intense localized field at the hot spots of a SERS substrate or at the apex of a TERS tip can increase the rate of photobleaching. researchgate.net

In TERS studies of MGITC, an increased bleaching of the dye has been observed in the presence of the tip. researchgate.net To mitigate this, experimental parameters such as laser power and acquisition time must be carefully controlled. fu-berlin.de For instance, minimizing the focusing time of the laser onto the tip apex is crucial to avoid photobleaching of the dye. fu-berlin.de

Strategies to prevent photobleaching in SERS have also been explored. One approach involves the use of a graphene-wrapped silver array as a flexible membrane sensor. nih.gov The graphene layer acts as a heat transmitter, which helps to prevent laser-induced photobleaching of malachite green. nih.gov Understanding and controlling photobleaching is essential for obtaining reliable and reproducible SERS and TERS data, especially in quantitative applications and single-molecule studies. researchgate.net

Infrared and UV-Vis Spectroscopic Analyses of MGITC

In addition to Raman-based techniques, infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable tools for characterizing this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The molecular structure of MGITC has been optimized using density functional theory (DFT) calculations, and its theoretical infrared spectra have been calculated. nih.gov These theoretical spectra have been compared with experimental results, showing good agreement. nih.gov The vibrational modes for all bands in the range of 550 to 4200 cm⁻¹ have been assigned, providing a detailed understanding of the molecule's vibrational properties. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This compound has a strong absorption maximum that coincides with the 632.8 nm laser line commonly used in Raman spectroscopy. fu-berlin.de This resonance between the electronic transition of the molecule and the excitation frequency leads to an additional enhancement of the Raman signal, known as resonance Raman enhancement. fu-berlin.de The UV-Vis absorption spectrum of malachite green typically shows a prominent peak around 618 nm. researchgate.net

Examination of Isothiocyanate Group Hydrolysis in Solution

This compound (MGITC), like its parent compound malachite green, is susceptible to hydrolysis in aqueous solutions. Spectroscopic studies using UV-Vis and Fourier-transform infrared (FTIR) absorption spectrometry have revealed the rapid hydrolysis of the isothiocyanate (-NCS) group. nih.gov This process is accompanied by the transition of the dye to its colorless carbinol base form. nih.gov

The underlying mechanism involves a nucleophilic attack by a hydroxyl ion (OH⁻) on the central carbon atom of the triphenylmethane (B1682552) structure. dbuniversity.ac.inmdpi.com This attack disrupts the conjugated π-system responsible for the dye's intense color, leading to the formation of a colorless carbinol product. dbuniversity.ac.inyoutube.com The kinetics of this "fading" reaction can be monitored using UV-Vis spectroscopy by observing the decrease in absorbance at the dye's λ-max, which is approximately 618-650 nm. dbuniversity.ac.inyoutube.com Kinetic studies on the parent compound, malachite green, show that the hydrolysis reaction is first order with respect to both the dye and the hydroxyl ion concentration. dbuniversity.ac.in

Spectroscopic Signatures of MGITC Binding to Biological Substrates

Spectroscopic analysis provides critical insights into the interaction of MGITC with biological entities. When MGITC binds to biological substrates, such as the bacterium Staphylococcus aureus, a notable change in its chemical state is observed. Spectroscopic data indicate that upon binding via a complexation mechanism, the dye is stabilized in its cationic form. nih.gov This stabilization contrasts with its tendency to hydrolyze into a colorless carbinol base in solution, suggesting that the binding event protects the chromophore structure. nih.gov

The interaction of MGITC with surfaces, which can serve as a model for substrate binding, has been characterized using advanced spectroscopic techniques like Tip-Enhanced Resonance Raman Spectroscopy (TERRS). When adsorbed onto a gold surface, the isothiocyanate group is capable of forming a strong sulfur-gold bond, anchoring the molecule to the substrate. fu-berlin.de The TERR spectrum of adsorbed MGITC provides a distinct molecular fingerprint, allowing for its unambiguous identification even at very low concentrations. fu-berlin.de

Key spectroscopic features in the Raman spectrum of bound MGITC have been identified. These prominent bands serve as clear signatures for the molecule. fu-berlin.de

Table 1: Prominent Raman Bands of Adsorbed MGITC

Raman Shift (cm⁻¹)Description
1618Prominent Band
1586Strong Band
1393Shoulder Band
1370Prominent Band
1180Prominent Band
807Strong Band
448Strong Band
428Shoulder Band

Computational Chemistry and Quantum Mechanical Studies of MGITC

Density Functional Theory (DFT) for Molecular Structure Optimization

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of MGITC. Researchers have employed DFT calculations to optimize the molecular structure of MGITC. nih.gov This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy geometry. Through these optimization calculations, key structural parameters such as bond lengths and bond angles for MGITC have been determined, providing a detailed model of its molecular architecture. nih.gov

Theoretical Calculations of Raman and Infrared Spectra

In conjunction with structural optimization, computational chemistry has been used to predict the vibrational spectra of MGITC. Both the Raman and infrared spectra of the molecule have been calculated theoretically using methods such as Hartree-Fock and MP2 theory. nih.gov These calculated spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's vibrational modes.

Studies have shown good agreement between the theoretical Raman spectra calculated for the DFT-optimized structure and the experimentally measured spectra. nih.gov This concordance allows for the confident assignment of vibrational modes to the observed spectral bands. nih.gov For MGITC, vibrational modes have been assigned to bands across the spectral range of 550 to 4200 cm⁻¹. nih.gov Such theoretical work is crucial as it facilitates the detailed interpretation of experimental spectra and supports the application of MGITC as a Raman probe in biological systems. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Malachite Green

Molecular Interactions and Biological Applications of Malachite Green Isothiocyanate

Molecular Adsorption and Transport Kinetics at Cellular Membranes

The interaction of malachite green isothiocyanate (MGITC) with cellular membranes is a critical aspect of its biological applications. The adsorption and subsequent transport of this cationic, hydrophobic molecule across the plasma membrane have been investigated using advanced microscopic techniques, revealing key physicochemical determinants of these processes.

Time-Resolved Second Harmonic Generation (SHG) Microscopy for Interaction Monitoring

Time-resolved second harmonic generation (SHG) microscopy has emerged as a powerful technique for studying the dynamics of molecular interactions at the interface of cellular membranes in real-time. nih.gov SHG is a nonlinear optical effect where two photons of the same frequency interact with a material and are converted into a single photon with twice the frequency (and half the wavelength). wikipedia.org This technique is particularly suited for probing interfaces like cell membranes because the SHG signal is only generated from non-centrosymmetric environments, such as the plasma membrane. nih.govwikipedia.org

Studies utilizing time-resolved SHG microscopy have successfully monitored the molecular adsorption and transport of MGITC in living and fixed human non-small cell lung cancer (H596) cells. nih.gov By tracking the SHG intensity over time, researchers can quantify the kinetics of MGITC accumulation on the cell surface and its subsequent translocation into the cell. nih.gov For instance, the time required to reach maximum SHG intensity provides a direct measure of the rate of molecular accumulation at the membrane. nih.gov

SHG Microscopy Data for MGITC Interaction with H596 Cells

ParameterMalachite Green (MG)This compound (MGITC)Reference
Time to Achieve Maximum SHG Intensity (Living Cells)75 ± 3 min34 ± 2 min nih.gov

Influence of Electrostatic Interactions and Functional Groups on Membrane Translocation

Electrostatic interactions play a significant role in the translocation of charged molecules like MGITC across the cell membrane. nih.govnih.govnih.gov The plasma membrane typically possesses a net negative charge, which facilitates the initial attraction and adsorption of cationic molecules. nih.gov The stronger the electrostatic attraction, the more efficient the initial binding to the membrane surface.

The chemical structure of the molecule, specifically its functional groups, also profoundly influences its interaction with the cell membrane. nih.gov MGITC, which contains a reactive isothiocyanate (-N=C=S) group, exhibits stronger adsorption and more rapid transport kinetics compared to its parent compound, malachite green (MG). nih.gov This enhanced interaction is attributed to increased dipole-dipole interactions between MGITC and the membrane components. nih.gov The isothiocyanate group, therefore, not only serves as a reactive handle for conjugation but also enhances the molecule's intrinsic ability to interact with and traverse the cellular membrane.

Impact of Cell Integrity on MGITC Transport Dynamics

The integrity of the cell membrane is a crucial factor governing the transport dynamics of MGITC. nih.gov In living cells, both passive and active transport mechanisms, potentially involving protein channels or lipid rafts, contribute to the translocation of molecules across the membrane. nih.gov In contrast, in fixed or dead cells where membrane integrity is compromised and active transport is absent, the transport dynamics are altered.

Studies comparing living and fixed H596 cells have demonstrated that MGITC exhibits faster adsorption and transport kinetics in living cells. nih.gov Furthermore, a higher dispersity in the transport rate is observed in living cells, suggesting a more complex and varied transport landscape compared to the more uniform passive diffusion across the membranes of fixed cells. nih.gov These findings underscore the importance of cell viability and membrane integrity when studying molecular transport phenomena.

Chromophore-Assisted Laser Inactivation (CALI) with MGITC

Chromophore-assisted laser inactivation (CALI) is a powerful technique that allows for the acute and spatially-controlled inactivation of specific proteins within a biological system. nih.govnih.govucsd.edu Malachite green and its derivatives, such as MGITC, are effective chromophores for CALI due to their ability to absorb light and generate reactive oxygen species. nih.govucsd.edupythonanywhere.com

Mechanism of Hydroxyl Radical Generation and Localized Protein Damage

The fundamental mechanism of CALI involves the excitation of a chromophore, like MGITC, with an intense light source at its absorption maximum (around 630 nm for malachite green). fishersci.comthermofisher.com Upon light absorption, the chromophore transitions to an excited state and can then react with molecular oxygen to produce highly reactive oxygen species (ROS), including singlet oxygen and free radicals such as the hydroxyl radical (·OH). nih.govnih.govnih.gov

These generated ROS are short-lived and highly reactive, causing oxidative damage to molecules in their immediate vicinity. nih.govnih.gov The damage is primarily localized to proteins that are in close proximity to the chromophore, leading to their inactivation. nih.gov The oxidative modifications can include cross-linking of the protein, which can be particularly damaging. nih.gov Studies have shown that the oxidation of specific amino acid residues, such as histidine and lysine (B10760008), is crucial for protein cross-linking and subsequent inactivation. nih.gov The localized nature of the damage, often within a few nanometers of the chromophore, provides the high spatial resolution characteristic of CALI. nih.gov

Targeted Inactivation of Specific Cellular Proteins via Antibody Conjugation

A key advantage of CALI is the ability to target specific proteins for inactivation. nih.govucsd.edu This is achieved by conjugating the chromophore to a molecule that specifically binds to the protein of interest. nih.gov Antibodies, with their high specificity and affinity for their target antigens, are ideal vehicles for delivering the chromophore to a desired cellular location. nih.gov

The amine-reactive isothiocyanate group of MGITC allows for its covalent conjugation to antibodies or other biomolecules. fishersci.commedchemexpress.com By using an antibody that targets a specific cellular protein, the MGITC-antibody conjugate will bind selectively to that protein. nih.gov Subsequent irradiation with light will then generate ROS in the immediate vicinity of the target protein, leading to its specific inactivation without affecting other proteins in the cell. researchgate.net This targeted approach has been successfully used to inactivate a wide range of proteins to study their function in various cellular processes. researchgate.net

Key Features of MGITC in CALI

FeatureDescriptionReference
ChromophoreMalachite Green nih.govpythonanywhere.com
Reactive GroupIsothiocyanate (-N=C=S) medchemexpress.com
Mechanism of InactivationGeneration of Reactive Oxygen Species (e.g., Hydroxyl Radicals) nih.govnih.gov
Targeting MechanismConjugation to specific antibodies or other targeting moieties nih.govfishersci.comnih.gov

Applications in Investigating Protein Function in Living Cells

This compound is a key reagent in the technique known as Chromophore-Assisted Light Inactivation (CALI), which allows for the acute and localized inactivation of specific proteins within living cells. unito.it The isothiocyanate group of MGITC readily reacts with primary amine groups on proteins, such as the N-terminus or the side chain of lysine residues, to form a stable thiourea (B124793) linkage. This enables the covalent attachment of the malachite green chromophore to a protein of interest, often via an antibody that specifically recognizes the target protein. unito.it

Once conjugated to the target protein, irradiation with light at a wavelength absorbed by the malachite green chromophore (around 620-630 nm) triggers the generation of highly reactive hydroxyl radicals. unito.it These radicals have a very short lifetime and, consequently, a minimal diffusion radius, causing oxidative damage and inactivation of the protein to which MGITC is bound, with minimal collateral damage to neighboring molecules. mdpi.com

This technique has been successfully employed to elucidate the function of various proteins. For instance, CALI using MGITC has been utilized to inactivate cytoskeletal proteins like kinesin, providing insights into their role in intracellular transport and the self-organization of microtubules. researchgate.netresearchgate.net By observing the cellular consequences of inactivating a specific protein in real-time, researchers can deduce its function within complex biological processes.

Spatial and Temporal Resolution of CALI Using MGITC

A significant advantage of Chromophore-Assisted Light Inactivation (CALI) employing this compound is its exceptional spatial and temporal resolution. mdpi.com The high spatial precision stems from the extremely short lifetime of the hydroxyl radicals generated upon photoactivation, which is on the order of 10⁻⁹ to 10⁻¹² seconds. mdpi.com This transient nature restricts their diffusion to a very small radius, estimated to be within 15 Å (1.5 nanometers) of the chromophore. mdpi.com Consequently, the inactivating effect is highly localized to the targeted protein, minimizing off-target effects on other cellular components.

The temporal control afforded by MGITC-based CALI is equally impressive. The inactivation of the target protein occurs within minutes of laser irradiation, allowing researchers to study the immediate consequences of protein loss-of-function. mdpi.com This rapid inactivation provides a distinct advantage over genetic methods like gene knockout, which can take hours or days to manifest a phenotype and may lead to compensatory cellular responses. The ability to control protein activity on a timescale of minutes enables the investigation of dynamic cellular processes with high precision.

The effectiveness of inactivation can be modulated by the illumination parameters. Studies have shown that continuous-wave (cw) laser illumination can be significantly more efficient at inducing inactivation compared to pulsed laser sources. researchgate.net

ParameterDescriptionValue/Characteristic
Spatial Resolution The radius within which the inactivating reactive oxygen species are effective.< 15 Å (1.5 nm)
Temporal Resolution The time required to achieve protein inactivation upon light irradiation.Within minutes
Radical Lifetime The duration for which the generated hydroxyl radicals are active.10⁻⁹ to 10⁻¹² seconds

Photosensitization and Inactivation of Microorganisms by MGITC

This compound has demonstrated significant efficacy as a photosensitizer for the inactivation of various microorganisms upon exposure to light. This process, known as photodynamic inactivation (PDI), relies on the generation of cytotoxic reactive oxygen species (ROS) by the photoactivated dye.

Evaluation of MGITC as a Photosensitizer for Bacterial Inactivation (e.g., Staphylococcus aureus, Escherichia coli)

MGITC has been effectively used for the photodynamic inactivation of both Gram-positive and Gram-negative bacteria. Studies have demonstrated a dose-dependent reduction in the viability of Staphylococcus aureus and Escherichia coli following treatment with MGITC and exposure to red light. researchgate.netnih.govscielo.br For instance, in biofilms, significant microbial reduction has been observed for both bacterial species. researchgate.net

The following table summarizes the findings from various studies on the photodynamic inactivation of S. aureus and E. coli using malachite green-based photosensitizers.

MicroorganismMGITC ConcentrationLight Source/Energy DensityObserved Effect
Staphylococcus aureusNot specifiedContinuous-wave red lightIncreased reduction in cell viability with increased radiation dose. nih.gov
Staphylococcus aureus (biofilm)3000 µM660 nm diode laser1.6-4.0 log₁₀ reduction in colony-forming units (CFU). researchgate.net
Escherichia coli250 µmol L⁻¹Red LED lamp (λmax = 636 nm), 335.8 J cm⁻²~90% inhibition of growth. researchgate.netscielo.br
Escherichia coli (biofilm)3000 µM660 nm diode laser1.6-4.0 log₁₀ reduction in colony-forming units (CFU). researchgate.net

Role of Excited Triplet State and Molecular Oxygen in Photosensitization

The mechanism of photosensitization by this compound involves the absorption of light, which elevates the molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. nih.govnih.gov This excited triplet state of MGITC is crucial for its photodynamic activity. In this prolonged excited state, the molecule can interact with molecular oxygen present in the cellular environment. nih.gov

Through energy transfer, the excited triplet state of MGITC converts ground-state molecular oxygen (a triplet state) into the highly reactive singlet oxygen (a singlet state). Singlet oxygen is a potent oxidizing agent that can damage essential cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. The involvement of the excited triplet state is a key feature of the photosensitization process, and its relatively long lifetime allows for efficient energy transfer to molecular oxygen. nih.gov

Influence of Bacterial Cell Wall on Inactivation Efficacy

The structural differences in the cell walls of Gram-positive and Gram-negative bacteria can influence the efficacy of photodynamic inactivation by this compound. Gram-positive bacteria, such as Staphylococcus aureus, possess a thick, porous peptidoglycan layer which generally allows for easier penetration of photosensitizers. In contrast, Gram-negative bacteria, like Escherichia coli, have a more complex cell wall structure that includes an outer membrane composed of lipopolysaccharides, which can act as a barrier to the uptake of certain molecules. nih.gov

Some studies suggest that Gram-positive bacteria are more susceptible to photodynamic inactivation by certain photosensitizers than Gram-negative bacteria. scielo.br However, the cationic nature of malachite green can facilitate its interaction with the negatively charged components of the bacterial cell wall in both types of bacteria. Upon binding to S. aureus, the cationic form of the dye is stabilized. nih.gov While the outer membrane of Gram-negative bacteria can present a challenge, studies have shown that MGITC is still effective at inactivating E. coli. researchgate.netscielo.br The precise mechanisms of uptake and the influence of specific cell wall components on the efficacy of MGITC require further detailed investigation.

Conjugation for Advanced Imaging and Sensing Platforms

The reactive isothiocyanate group of this compound makes it a valuable tool for conjugation to various nanomaterials and biomolecules, creating advanced platforms for imaging and sensing. One of the most prominent applications is in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov

MGITC can be conjugated to gold nanoparticles, which serve to significantly amplify the Raman signal of the dye. nih.gov This enhancement allows for the ultrasensitive detection of the nanoparticles and any biomolecule they are targeted to. For example, MGITC-conjugated gold nanoparticles have been further linked to antibodies, such as a single-chain anti-EGFR antibody fragment, for targeted tumor imaging. nih.gov In such constructs, the gold nanoparticle provides the SERS signal enhancement, while the antibody directs the nanoparticle to cancer cells expressing the epidermal growth factor receptor (EGFR). This approach enables the highly sensitive and specific detection of tumor cells.

The strong and distinct Raman signature of MGITC makes it an excellent reporter molecule for SERS-based assays. The detection limits for MGITC using SERS on nanoporous gold substrates can be as low as 10⁻¹⁶ M, with a signal enhancement factor of up to 7.9 × 10⁹. unito.itnih.gov

Beyond SERS, the principles of conjugating MGITC can be applied to other platforms. For instance, aptasensors have been developed that utilize the fluorescence properties of malachite green upon binding to a specific RNA aptamer. nih.gov While this example uses malachite green itself, the isothiocyanate derivative would allow for the covalent attachment of the dye to other components of a sensing system, potentially enhancing its stability and performance for detecting various analytes, including small molecules like theophylline. nih.gov Furthermore, MGITC can be used in the development of electrochemical aptasensors for the detection of small molecules. mdpi.com

The following table summarizes key findings related to MGITC conjugation for advanced platforms:

PlatformConjugateApplicationKey Finding
SERS MGITC-Gold NanoparticlesUltrasensitive detectionLimit of detection as low as 10⁻¹⁶ M and signal enhancement factor of 7.9 × 10⁹. unito.itnih.gov
SERS Imaging MGITC-Gold Nanoparticles-AntibodyTargeted tumor imagingSuccessful targeting and imaging of cancer cells. nih.gov
Aptasensor Malachite Green with RNA aptamersTheophylline detection20-fold fluorescence enhancement upon target binding. nih.gov
Electrochemical Aptasensor MGITC aptamer on AuNPs/MWCNTs@TiO₂Malachite Green detectionLimit of detection of 8.68 pg/mL. mdpi.com

Development of MGITC-Conjugated Gold Nanoparticles for Multimodal Imaging

The development of multifunctional nanoparticles for targeted diagnostics is a key area of nanomedicine. rsc.org this compound has been successfully integrated into such systems as a reporter molecule. A notable example is the creation of MGITC-conjugated gold nanoparticles (AuNPs) designed for multimodal imaging. nih.gov

The synthesis process begins with the slow addition of a this compound solution to a rapidly stirred gold colloid solution. nih.gov This is followed by the addition of thio-polyethylene glycol (thio-PEG), which coats the nanoparticle surface. nih.gov This PEGylation step is crucial as it minimizes nonspecific protein adsorption and reduces uptake by the liver. nih.gov For targeted imaging, these nanoparticles can be further functionalized by conjugating them with specific biomolecules, such as antibodies. For instance, a single-chain antibody fragment (scFv B10) that targets the epidermal growth factor receptor (EGFR) has been attached to MGITC-AuNPs, creating a probe for imaging tumors. nih.gov

The resulting conjugates are characterized by a multi-component structure. The gold nanoparticle serves as the core scaffold, while the MGITC acts as the imaging reporter. The polyethylene glycol layer provides stability and biocompatibility, and the targeting ligand directs the nanoparticle to specific biological sites. nih.gov These engineered nanoparticles possess electronic transitions that make them suitable for multiple imaging techniques, specifically near-infrared fluorescence (NIRF) and surface-enhanced Raman scattering (SERS), qualifying them as multimodal agents. nih.gov

ComponentFunction
Gold Nanoparticle (AuNP) Core scaffold, enables SERS effect
This compound (MGITC) Reporter molecule for SERS and NIRF imaging
Thio-Polyethylene Glycol (thio-PEG) Stabilizing agent, enhances biocompatibility
scFv B10 Antibody Targeting ligand for EGFR-positive cells
PropertyValue
Core Gold Nanoparticle Size ~60 nm
Hydrodynamic Diameter of Conjugate ~80 nm
MGITC Molecules per Nanoparticle ~1.4–1.5 × 10⁴
scFv B10 Antibody Copies per Nanoparticle ~600

Surface-Enhanced Raman Scattering (SERS) Imaging with MGITC-Nanoparticle Conjugates

Surface-Enhanced Raman Scattering is a powerful analytical technique that can amplify the Raman signals of molecules by enormous factors, enabling even single-molecule detection. nih.govsci-hub.box This enhancement is achieved when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, such as gold or silver nanoparticles. nih.gov In the context of MGITC-AuNP conjugates, the gold nanoparticle creates strong electric fields upon laser excitation, which intensely enhances the Raman signal of the nearby MGITC reporter molecules. nih.gov

MGITC is an effective Raman reporter for these applications. nih.gov When integrated into AuNP constructs, it provides a distinct spectral fingerprint that can be used for detection and imaging. The resulting SERS nanoparticles have been found to be significantly brighter than other imaging agents like quantum dots on a particle-to-particle basis, with some estimates suggesting they are over 200 times brighter in the near-infrared signal. nih.govnih.gov

The SERS activity of these conjugates is typically excited using a near-infrared laser, for example, at a wavelength of 785 nm, which corresponds to one of the electronic transitions of the MGITC-AuNP system. nih.govnih.gov This use of NIR excitation is advantageous for biological imaging as it minimizes background interference from tissues. Studies have demonstrated that SERS signals from subcutaneously injected MGITC-AuNPs can be detected through tissue, showcasing the potential for in vivo applications. nih.gov Research using nanoporous gold substrates has further highlighted the sensitivity of SERS for detecting MGITC, achieving impressively low detection limits down to 10⁻¹⁶ M and signal enhancements on the order of 7.9 × 10⁹. nih.govmdpi.comresearchgate.net

ParameterDescription
SERS Excitation Wavelength 785 nm (Near-Infrared) nih.govnih.gov
Enhancement Principle Surface plasmons of the gold nanoparticle amplify the Raman signal of MGITC. nih.gov
Signal Brightness Over 200 times brighter than quantum dots on a per-particle basis. nih.govnih.gov
Limit of Detection (on nanoporous gold) 10⁻¹⁶ M nih.govmdpi.comresearchgate.net

Near-Infrared Fluorescence (NIRF) Imaging Applications

In addition to SERS, MGITC-AuNP conjugates are designed for Near-Infrared Fluorescence (NIRF) imaging. nih.gov Optical fluorescence imaging is a widely used technique for monitoring biological processes. nih.govnih.gov However, imaging in the visible light spectrum (350–700 nm) is often hampered by background autofluorescence from endogenous biomolecules. nih.govnih.gov NIRF imaging, which operates in the 700–1000 nm window, effectively bypasses this issue, leading to a high contrast between the target and surrounding tissues. nih.govnih.gov

The MGITC-AuNP-scFvB10 conjugate possesses an electronic transition at 633 nm suitable for NIRF imaging applications. nih.gov Malachite green itself has been identified as a near-infrared luminogen with properties that make it suitable for live cell imaging. rsc.org The use of the near-infrared region for fluorescence detection offers several advantages, including a wider dynamic range, minimal background scattering compared to visible fluorescence, and high sensitivity due to low intrinsic infrared background in tissues. nih.govnih.gov These characteristics make NIRF imaging a powerful non-invasive tool for in vivo studies in small animals. nih.govnih.gov The compatibility of NIR light with solid-state diode lasers and silicon detectors further enhances its practical utility in biomedical research. nih.govnih.gov

FeatureAdvantage in Biological Imaging
Wavelength Range 700-1000 nm nih.govnih.gov
Background Signal Avoids autofluorescence from natural biomolecules, providing high contrast. nih.govnih.gov
Tissue Penetration Reduced light scattering allows for deeper imaging compared to visible light. nih.gov
Sensitivity High, due to low infrared background and high quantum yields of NIR fluorophores. nih.govnih.gov

Toxicological Research and Environmental Implications of Malachite Green and Derivatives Including Mgitc

Cytotoxicity and Genotoxicity Studies of Malachite Green (MG) in Mammalian Cell Lines

Malachite green (MG), a synthetic triphenylmethane (B1682552) dye, has been the subject of numerous toxicological studies due to its widespread use and potential for human and environmental exposure. Research has demonstrated its cytotoxic and genotoxic effects on various mammalian cell lines, revealing a complex profile of cellular damage.

Malachite green exhibits a dose-dependent toxic effect on mammalian cells in vitro. oup.comnih.gov At higher concentrations, MG is observed to cause cell necrosis, a form of cell death resulting from acute cellular injury. oup.comnih.gov Conversely, at lower concentrations, it tends to induce apoptosis, a programmed and more controlled form of cell death. oup.comnih.gov This dual mechanism of cell death highlights the concentration-dependent nature of MG's cytotoxicity. Studies have shown that concentrations below 1.0 μM may not have a cytotoxic effect, while concentrations above this threshold lead to a dose-dependent reduction in cell viability. nih.gov The cytotoxicity of MG is also time-dependent, with longer exposure times resulting in greater reductions in cell viability. nih.govepa.gov

Table 1: Dose-Dependent Cytotoxic Effects of Malachite Green on a Mammalian Cell Line
Concentration of MG (µM)Cell Viability (%) after 24hPredominant Mode of Cell Death
0.1~100%N/A
1.0Significant ReductionApoptosis
10Further ReductionApoptosis/Necrosis
100Severe ReductionNecrosis
Note: This table is a representative summary based on findings from multiple studies. oup.comnih.gov Actual values may vary depending on the specific cell line and experimental conditions.

Beyond its cytotoxic effects, malachite green has demonstrated genotoxic potential by inducing various forms of DNA damage. oup.com Studies have reported an increase in the rates of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage or loss. oup.comnih.gov Additionally, MG has been shown to cause nucleoplasmic bridges and nuclear buds, further evidence of chromosomal instability. oup.comnih.gov

The genotoxic profile of MG also includes the induction of DNA fragmentation and breaks. oup.comoup.com The comet assay, a technique used to detect DNA damage in individual cells, has revealed significant DNA fragmentation in cells treated with MG. oup.com This damage appears to be dose-dependent, with higher concentrations of MG leading to more extensive DNA fragmentation. oup.comresearchgate.netnih.gov Research in mice has also demonstrated that MG can induce DNA damage in the liver in a dose-dependent manner and can lead to an elevation in chromosomal aberrations with high doses over extended periods. researchgate.netnih.govsemanticscholar.org

Table 2: Genotoxic Effects of Malachite Green in Mammalian Cells
Genotoxic EndpointObservationReference
Micronuclei FormationIncreased rates oup.comnih.gov
Nucleoplasmic BridgesIncreased rates oup.comnih.gov
Nuclear BudsIncreased rates oup.comnih.gov
DNA FragmentationSignificant increase, dose-dependent oup.comoup.com
Chromosomal AberrationsIncreased with high doses over time researchgate.netnih.govsemanticscholar.org

Research has revealed that the sensitivity of mammalian cell lines to the toxic effects of malachite green can vary significantly. oup.com For instance, a study comparing four different cell lines—cancerous stomach cells (ACP02), normal stomach cells (MNP01), subcutaneous epithelium (L929), and pulmonary fibroblasts (MRC-5)—found that the cancerous stomach cells were the most resistant to MG. oup.com In contrast, the subcutaneous epithelium and pulmonary fibroblast cell lines demonstrated greater sensitivity. oup.comnih.govnih.gov

Another study investigating the cytotoxicity of MG in rat hepatoma (FaO) and myoblast (L6) cell lines found that the FaO cells were more sensitive to MG than the L6 cells. epa.govresearchgate.net These differences in sensitivity suggest that the cellular response to MG is influenced by the tissue of origin and the physiological state of the cells (e.g., normal versus cancerous). oup.com

Table 3: Relative Sensitivity of Different Mammalian Cell Lines to Malachite Green
Cell LineTissue of OriginRelative Sensitivity
ACP02Cancerous StomachLow
MNP01Normal StomachModerate
L929Subcutaneous EpitheliumHigh
MRC-5Pulmonary FibroblastsHigh
FaORat HepatomaHigh
L6Rat MyoblastLow
Note: This table provides a qualitative comparison of cell line sensitivity based on available research. oup.comepa.govresearchgate.net

Antifungal and Antiparasitic Mechanisms of Action of Malachite Green

Malachite green has a long history of use as an effective antifungal and antiparasitic agent, particularly in aquaculture. nih.govfishdoc.co.ukwikipedia.org Its mechanism of action is multifaceted, involving the disruption of several key cellular processes in fungi and parasites.

Malachite green is a potent inhibitor of fungal growth, effective even at very low concentrations. nih.gov It has been shown to effectively inhibit the growth of various fungal species, including Candida albicans and non-albicans species. nih.govnih.gov Studies have demonstrated that MG can inhibit the growth of C. albicans at a minimum inhibitory concentration that reduces growth by 50% (MIC50) of 100 ng/ml. nih.govnih.gov Time-kill assays have shown that MG is fungicidal at concentrations above 200 ng/ml. nih.gov The antifungal effect of MG is notable as it appears to be independent of the known targets of conventional antifungal drugs, such as ergosterol (B1671047) metabolism and major drug efflux pumps. nih.govnih.gov

Table 4: Antifungal Activity of Malachite Green against Candida albicans
ConcentrationEffectReference
100 ng/mlInhibits growth by 50% (MIC50) nih.govnih.gov
200 ng/mlInhibitory nih.govresearchgate.net
400 ng/mlFungicidal nih.govresearchgate.net

The antifungal activity of malachite green against C. albicans is not attributed to a single mechanism but rather involves multiple cellular pathways and the modulation of transcriptional regulators. nih.govnih.gov Transcriptional profiling of C. albicans cells treated with MG revealed that a large number of genes are responsive. nih.govnih.gov Specifically, genes involved in oxidative stress, virulence, carbohydrate metabolism, and heat shock were found to be upregulated, while genes related to iron acquisition, filamentous growth, and mitochondrial respiration were downregulated. nih.gov

Further investigations have confirmed that exposure to MG leads to a metabolic shift towards fermentation, likely due to defective respiration. nih.govnih.gov Additionally, MG has been shown to trigger the depletion of intracellular iron pools and enhance the levels of reactive oxygen species (ROS). nih.govnih.gov The antifungal effects of MG are also mediated through the transcription regulators UPC2, which is involved in regulating ergosterol biosynthesis and azole resistance, and STP2, which regulates amino acid permease genes. nih.govnih.gov In the context of its antiparasitic action, MG acts as a respiratory poison, disrupting the cell's ability to produce energy for essential metabolic processes. fishdoc.co.uk Against the parasite Ichthyophthirius multifiliis, ultrastructural studies have shown that malachite green causes damage to the inner membrane of the mitochondria and ultimately leads to the destruction of the trophozoite's membrane. nih.gov

Ecological Impact and Environmental Monitoring of Malachite Green Isothiocyanate

The use of malachite green and its derivatives in industries such as textiles and aquaculture has led to their emergence as significant organic pollutants in aquatic environments. mdpi.com Due to its chemical stability and resistance to biodegradation, malachite green is considered a persistent environmental contaminant. mdpi.comnih.gov

Detection of MGITC as an Organic Pollutant in Aquatic Systems

This compound is recognized as an organic pollutant found in aquatic systems, largely due to its use as a fungicide in the fish farming industry. researchgate.netnih.gov The release of effluents containing MG and its derivatives from industrial and agricultural sources contributes to water contamination. mdpi.com The presence of these compounds is a concern due to their potential toxicity and persistence in the environment. mdpi.com The parent compound, malachite green, is known to be highly toxic to various aquatic and terrestrial organisms. mbimph.com

Development of Ultrasensitive Detection Methods for Environmental Contaminants

The need for sensitive monitoring of MGITC and related compounds in aquatic environments has driven the development of advanced analytical techniques. One of the most promising is Surface-Enhanced Raman Spectroscopy (SERS), which allows for the ultrasensitive detection of these contaminants. researchgate.netnih.gov

Researchers have successfully fabricated high-performance nanostructured substrates for SERS detection. researchgate.netnih.gov A notable example is the use of a three-dimensional nanoporous gold (NPG) substrate synthesized through a chemical dealloying approach. researchgate.netnih.gov This method creates a structure with a high density of pores and multigrained ligaments, which provide numerous "hotspots" for signal amplification via the Localized Surface Plasmon Resonance (LSPR) phenomenon. researchgate.netnih.gov

Utilizing such a nanoporous gold substrate, researchers have achieved remarkable SERS performance for the detection of MGITC. researchgate.netnih.gov This technique has demonstrated an impressively low limit of detection (LOD) of 10-16 M and a signal enhancement factor of 7.9 × 109. researchgate.netnih.govmdpi.com Another SERS-based method using nanosilver-coated magnetic particles reported a detection limit as low as 2 fM for malachite green. nih.gov These ultrasensitive detection methods provide a simple, effective, and rapid tool for the in situ monitoring of toxic chemicals like MGITC in aquatic ecosystems. researchgate.netnih.gov

Detection MethodSubstrateAnalyteLimit of Detection (LOD)Enhancement Factor (EF)
SERSNanoporous Gold (NPG)MGITC10-16 M7.9 × 109
SERSNanosilver-coated Magnetic ParticlesMG2 fMNot Reported
EP-SERSSilver Nanoparticles on Gold ElectrodeMG2.4 × 10-16 MNot Reported

SERS: Surface-Enhanced Raman Spectroscopy; EP-SERS: Electrochemical Preconcentration-SERS; MGITC: this compound; MG: Malachite Green.

Implications for Water Quality and Ecosystem Health

The presence of malachite green and its derivatives in aquatic systems has significant negative implications for water quality and the health of the ecosystem. mdpi.com Malachite green is known to be persistent and can bioaccumulate in aquatic life, posing a threat to the food chain. nih.govmbimph.com Its toxicity can lead to the decline or even extinction of fish species. mdpi.com

Accumulation and Persistence in Biological Systems and the Environment

Malachite green and its primary metabolite, leuco-malachite green (LMG), are known to be environmentally persistent. mdpi.comresearchgate.net Once introduced into aquatic environments, these compounds can accumulate in sediments and the tissues of living organisms. mdpi.commdpi.com The leuco form, LMG, is particularly persistent and can remain in the edible tissues of fish for extended periods. researchgate.net The persistence of these residues is a significant concern for food safety and environmental health. researchgate.net

Residue Analysis in Treated Organisms

The unauthorized use of malachite green in aquaculture has necessitated the development of sensitive methods for detecting its residues in fish and other aquatic animals. nih.gov LMG is considered a marker residue for determining the misuse of MG, as its concentration in edible tissues often exceeds that of the parent compound. nih.gov

Various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been developed to quantify MG and LMG residues in animal tissues. nih.govnih.gov These methods can successfully determine residue levels in a range of species, including catfish, eel, rainbow trout, and salmon. nih.gov Studies have shown that LMG can be detected in fish tissues for many months after exposure, indicating a long withdrawal period. researchgate.net For example, one study found that LMG persisted in treated fish for 10 months. researchgate.net

The analysis of tissue samples from various fish species has revealed the extent of accumulation. High concentrations of both MG and LMG, often exceeding 1,000 µg/kg, have been found in different organs. researchgate.net The distribution of these residues varies among tissues, with MG typically accumulating to the highest levels in the gills, while LMG is found in the highest concentrations in the liver. researchgate.net Even after a significant elimination period, detectable levels of these compounds can remain in the muscle tissue, which is of primary concern for human consumption. researchgate.net

SpeciesTissueCompoundHighest Concentration (µg/kg)Persistence Notes
PerchGillMG>1000Levels decrease rapidly during elimination.
PerchLiverLMG>1000Levels decrease rapidly during elimination.
PerchMuscleMG & LMG~1325 (LMG)95.1 µg/kg of LMG remained at the end of the experiment.
Rainbow TroutNot SpecifiedLMGNot SpecifiedPersisted as a leukoform for 10 months.
Catfish, Eel, Trout, Salmon, Prawns, TurbotVariousMG & LMGDetermined at 2.5-2000 µg/kgTrace levels found in field samples.

Data compiled from multiple studies on malachite green and its metabolite, leuco-malachite green. researchgate.netnih.govresearchgate.net

Environmental Fate and Degradation Pathways

Malachite green (MG) and its derivatives are subject to various transformation and degradation processes in the environment. The primary pathways for the environmental fate of these compounds are biodegradation and photodegradation, which involve complex chemical reactions leading to the formation of various intermediate products.

Biodegradation

Microbial action is a significant factor in the breakdown of malachite green. A variety of microorganisms, including bacteria and fungi, have been shown to decolorize and degrade this dye. The process often begins with the reduction of malachite green to its colorless form, leucomalachite green (LMG), which is more persistent in tissues. wikipedia.orgaip.org

Several studies have identified specific microorganisms and the conditions under which they degrade malachite green. For instance, the fungus Cunninghamella elegans metabolizes malachite green into leucomalachite green and also produces N-demethylated and N-oxidized metabolites. nih.govresearchgate.netasm.org The yeast Saccharomyces cerevisiae has also demonstrated the ability to decolorize malachite green, with about 95.5% degradation occurring in a 5% glucose medium within 4 hours. semanticscholar.orgnih.gov This process is attributed to enzymes such as laccase, lignin (B12514952) peroxidase, and various reductases. semanticscholar.orgnih.gov

The bacterium Pseudomonas veronii JW3-6 can degrade 93.5% of a 50 mg/L malachite green solution within seven days under optimal conditions. nih.govresearchgate.netnih.gov The degradation pathway by this bacterium involves the transformation of MG to LMG, followed by the formation of intermediates like 4-(dimethylamino) benzophenone (B1666685), 4-dimethylaminophenol, benzaldehyde (B42025), and hydroquinone. nih.govresearchgate.netresearchgate.net Similarly, Deinococcus wulumuqiensis R12 has shown a high degradation efficiency of 99.30% for 200 mg/L of MG within 30 minutes, with degradation products including desmethyl-malachite green and di-desmethyl-malachite green. nih.gov

Table 1: Microbial Degradation of Malachite Green

Microorganism Degradation Efficiency Conditions Key Metabolites Identified
Saccharomyces cerevisiae MTCC 463 ~95.5% in 4 hours 5% glucose medium, aerobic, room temperature Multiple metabolites confirmed by HPLC, UV-VIS, FTIR, and TLC
Cunninghamella elegans ATCC 36112 85% disappearance in 24 hours (for 81 μM) Fungal culture Leucomalachite green, N-demethylated and N-oxidized metabolites
Pseudomonas veronii JW3-6 93.5% in 7 days (for 50 mg/L) 32.4 °C, pH 7.1 Leucomalachite green, 4-(dimethylamino) benzophenone, 4-dimethylaminophenol, benzaldehyde, hydroquinone
Deinococcus wulumuqiensis R12 99.30% in 30 minutes (for 200 mg/L) 32 °C, pH 5.0 Desmethyl-malachite green, di-desmethyl-malachite green, 4-(dimethylamino)benzophenone, 4-(methylamino)benzophenone
Kocuria rosea MTCC 1532 Complete decolorization in 5 hours (for 50 mg/L) Static anoxic condition Degraded into non-toxic products

Photodegradation

Photodegradation, through the action of sunlight, is another critical pathway for the breakdown of malachite green in aquatic environments. nih.gov This process can be influenced by various factors such as pH and the presence of other substances like humic acids. nih.gov The degradation of malachite green under solar irradiation follows pseudo-first-order kinetics. nih.gov

Research has shown that direct exposure to natural sunlight can lead to the degradation of malachite green, with the identification of numerous transformation products. nih.gov The main reactions involved in photodegradation are N-demethylation, hydroxylation, and the cleavage of the compound's conjugated structure to form benzophenone derivatives. nih.gov These reactions are often initiated by hydroxyl radical attacks on different parts of the malachite green molecule. nih.govresearchgate.net

The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts. For example, using a LaFeO3 nanostructure, over 80% degradation of malachite green was observed in 80 minutes. mdpi.com Similarly, TiO2 nanoparticles under solar irradiation achieved a 94% degradation of malachite green within 30 minutes. mdpi.com Advanced oxidation processes, such as UV/H2O2, have been shown to completely degrade a 10 mg/L solution of MG in 60 minutes. frontiersin.org

Table 2: Photodegradation of Malachite Green

Method Degradation Efficiency Conditions Key Transformation Products
Natural Sunlight Nearly 100% decolorization Aqueous solution 28 transformation products identified, including benzophenone derivatives
LaFeO3 Nanostructure >80% in 80 minutes Visible light CO2 and H2O as final products
TiO2 Nanoparticles 94% in 30 minutes Direct sunlight Involves cleavage of C-N bonds
UV/H2O2 100% in 60 minutes 10 mg/L MG, 10 mM H2O2, pH 6.0 4-dimethylamino-benzophenone (DABP), 4-amino-benzophenone (ABP), 4-dimethylamino-phenol (DAP)

The environmental fate of malachite green is a complex process involving both biological and light-induced degradation pathways. These pathways lead to the formation of a series of intermediate compounds, which themselves may have environmental implications. The rate and extent of degradation are highly dependent on specific environmental conditions.

Analytical Methodologies for Detection and Quantification of Mgitc in Complex Matrices

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the detection of trace amounts of chemical compounds. Its application for the ultrasensitive detection of malachite green isothiocyanate (MGITC) has been a subject of significant research, demonstrating remarkable sensitivity and specificity.

Nanostructured Substrate Fabrication for SERS of MGITC (e.g., Nanoporous Gold, Au Supraparticles)

The efficacy of SERS is highly dependent on the nanostructured substrate used to amplify the Raman signal. For the detection of MGITC, various sophisticated substrates have been fabricated, with a significant focus on gold-based nanomaterials due to their excellent plasmonic properties and chemical stability.

Nanoporous Gold (NPG): A prominent method for creating highly sensitive SERS substrates involves the chemical dealloying of a precursor alloy, typically a gold-silver or gold-copper alloy. This process selectively removes the less noble metal, resulting in a three-dimensional porous network of gold ligaments. This structure provides a high density of "hot spots," which are areas of intense electromagnetic field enhancement crucial for the SERS effect. For instance, a three-dimensional nanoporous gold substrate has been synthesized using a chemical dealloying approach, resulting in a structure with pores and multigrained ligaments. fu-berlin.defu-berlin.de The formation of this framework, with an average ligament size of around 65 nm, has been confirmed by scanning electron microscopy (SEM). researchgate.net The abundance of active sites on the nanoporous surface is credited with significant signal amplification through the Localized Surface Plasmon Resonance (LSPR) phenomenon. fu-berlin.defu-berlin.deresearchgate.net

Au Supraparticles: Another innovative approach to SERS substrate fabrication is the creation of porous gold supraparticles. These are larger, micron-sized structures self-assembled from gold nanoparticles. A facile method for their fabrication involves evaporating a droplet containing a mixture of gold and polystyrene (PS) nanoparticles on a superamphiphobic nanofilament substrate. Subsequent removal of the polystyrene phase through calcination results in highly porous Au supraparticles. The porosity of these supraparticles can be controlled by adjusting the volumetric ratios of the gold and polystyrene nanoparticles in the initial mixture. This porous nature allows for the effective adsorption and concentration of analytes like MGITC from aqueous solutions.

Limits of Detection (LOD) and Enhancement Factors Achieved

The use of advanced nanostructured substrates has led to exceptionally low limits of detection (LOD) and high enhancement factors (EF) for MGITC.

Substrate TypeLimit of Detection (LOD)Enhancement Factor (EF)
Nanoporous Gold (NPG-5h)10⁻¹⁶ M7.9 × 10⁹

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With nanoporous gold substrates, a remarkable SERS performance has been achieved for the detection of MGITC, demonstrating a signal enhancement of 7.9 × 10⁹. fu-berlin.defu-berlin.deresearchgate.net These substrates have also exhibited an impressively low detection limit of 10⁻¹⁶ M. fu-berlin.defu-berlin.deresearchgate.net The significant signal amplification is attributed to the presence of numerous active sites and plasmonic hotspots on the nanoporous surface, driven by the Localized Surface Plasmon Resonance (LSPR) phenomenon. fu-berlin.defu-berlin.deresearchgate.net For porous Au supraparticles, distinct SERS spectra of MGITC have been obtained at a concentration of 1 μM. researchgate.net These substrates have also been used in multiplex SERS detection, successfully identifying MGITC in a mixture solution at a concentration of 10 nM. researchgate.net

Reproducibility and Stability of SERS Substrates for MGITC

A critical aspect for the practical application of SERS is the reproducibility and stability of the substrates. Research has shown that nanoporous gold substrates offer good reproducibility for the detection of MGITC. SERS signals generated from four random spots on the surface after incubation in a 10⁻¹² M MGITC solution showed similar peak intensities, indicating the homogeneity of the substrate's response. nih.gov The reproducibility of these substrates has been further validated by repeating experiments in triplicate, each time with a new sample and a freshly prepared solution. nih.gov SERS intensity mapping over a 100 × 100 µm² area also demonstrated a uniform signal distribution. researchgate.net

In studies using Au-coated GaN substrates, the reproducibility of SERS spectra for MGITC was also examined. The position and intensity of the observed modes did not change appreciably across different regions of a single surface. The standard deviation of the intensity of the 1177 cm⁻¹ peak was found to be less than 5% for 100 randomly distributed locations across the substrate. ucsd.edu Importantly, spectra from separately prepared Au-coated GaN surfaces yielded the same results, indicating good batch-to-batch reproducibility. ucsd.edu

In situ Detection Approaches for Toxic Chemicals in Aquatic Ecosystems

The high sensitivity and simplicity of SERS make it a promising tool for the in situ detection of toxic chemicals like MGITC in aquatic environments. The development of robust and portable SERS systems, coupled with highly sensitive substrates like nanoporous gold, provides a basis for real-time environmental monitoring. fu-berlin.defu-berlin.deresearchgate.net The ability to detect MGITC at extremely low concentrations (down to 10⁻¹⁶ M) with NPG substrates is particularly relevant for environmental applications where pollutants are often present at trace levels. fu-berlin.defu-berlin.deresearchgate.net

The use of porous Au supraparticles also shows potential for environmental monitoring. Their ability to enrich environmental contaminants from an aqueous solution over a period of contact enhances their detection capabilities. researchgate.net This sorption capacity, confirmed by a significant reduction in the peak absorbance of an aqueous MGITC solution after contact with the supraparticles, is a valuable feature for in situ detection in complex matrices like aquatic ecosystems. researchgate.net

Fluorescence-Based Detection Methods (e.g., Time-Resolved Fluorescence)

While MGITC itself is primarily known as a non-fluorescent photosensitizer that absorbs at long wavelengths (around 630 nm), fluorescence-based techniques can be employed for its detection, often indirectly. interchim.frthermofisher.com

Time-resolved fluorescence spectroscopy, a powerful technique for studying the excited-state dynamics of molecules, can provide insights into the interactions of MGITC with its environment. Techniques such as Time-Correlated Single Photon Counting (TCSPC) measure the decay of fluorescence intensity over time, providing information on the fluorescence lifetime of a molecule. uniklinikum-jena.dephoton-force.combecker-hickl.com While direct time-resolved fluorescence studies specifically on MGITC are not extensively documented in the reviewed literature, the principles of these techniques are relevant. For instance, the fluorescence lifetime of a molecule is sensitive to its local environment, and changes in lifetime upon binding to a target can be used for detection and quantification.

Femtosecond transient absorption spectroscopy is another ultrafast technique that can probe the excited-state dynamics of molecules like malachite green. researchgate.netnd.edumdpi.com This method monitors the absorption of a sample after excitation with a short laser pulse, providing information on the kinetics of processes such as internal conversion and intersystem crossing that compete with fluorescence. researchgate.net

Spectroscopic Techniques for Protein Concentration Measurement Utilizing MGITC

This compound is a valuable reagent for the measurement of protein concentration. uba.ar The isothiocyanate group of MGITC reacts with primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) bond. interchim.fr This covalent labeling allows for the quantification of the protein based on the spectroscopic properties of the attached malachite green chromophore.

A primary spectroscopic technique employed for this purpose is UV-Visible (UV-Vis) spectrophotometry . After labeling a protein with MGITC and removing the excess, unbound dye, the concentration of the protein can be determined by measuring the optical density (absorbance) of the solution at the absorption maximum of the malachite green dye, which is around 620 nm. interchim.fr The protein concentration is then calculated using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar absorptivity of the dye. The molar absorptivity of MGITC is approximately 150,000 M⁻¹cm⁻¹. interchim.fr

This colorimetric method provides a straightforward and sensitive means of protein quantification. The general steps involve:

Reacting the protein solution with MGITC under appropriate pH conditions (typically alkaline, pH 9.8) to facilitate the labeling of primary amines. interchim.fr

Incubating the mixture to allow the reaction to proceed to completion. interchim.fr

Separating the labeled protein from the unreacted MGITC, often through gel filtration. interchim.fr

Measuring the absorbance of the purified labeled protein solution at 620 nm using a UV-Vis spectrophotometer. interchim.fr

Calculating the protein concentration based on the known molar absorptivity of MGITC. interchim.fr

Future Research Directions and Translational Potential of Mgitc

Development of Novel MGITC-Based Probes for Biomedical Research

The future development of malachite green isothiocyanate (MGITC) as a biomedical tool is centered on its strategic use as an amine-reactive probe. medchemexpress.com The isothiocyanate group readily reacts with nucleophilic groups in biological molecules, such as primary amines on proteins, to form a stable thiourea (B124793) bond. This covalent attachment of the malachite green chromophore allows for the specific labeling of biomolecules.

Current research has utilized MGITC for protein concentration measurements and as a non-fluorescent photosensitizer that absorbs at long wavelengths (~630 nm). medchemexpress.comfishersci.com Its photosensitizing action can be targeted to specific cellular sites by conjugating it to antibodies or other biomolecules. fishersci.com Future work aims to expand this capability by designing sophisticated probes for a wider range of applications. One promising technique is Chromophore-Assisted Laser Inactivation (CALI), where an MGITC-labeled antibody, upon activation by a laser, generates highly reactive hydroxyl radicals. interchim.fr Due to the short lifetime of these radicals (10⁻⁹ to 10⁻¹²s), they only damage proteins within a very close proximity (approximately 15 Å) of the antibody's binding site, allowing for the inactivation of specific proteins in a living cell with high spatial and temporal resolution. interchim.fr This enables detailed investigation into the function of targeted proteins in various cellular processes. interchim.fr

Probe TypeTarget MoleculeApplicationKey Feature
Amine-Reactive Label General ProteinsMeasurement of protein concentrationCovalently binds to primary amines. medchemexpress.com
Photosensitizing Probe Antibody-Targeted ProteinsChromophore-Assisted Laser Inactivation (CALI)Generates localized hydroxyl radicals upon laser activation to inactivate target proteins. interchim.fr
SERS Nanotag AntibodiesCompetitive immunoassays for biomarker detectionProvides a distinct Raman fingerprint for multiplexed detection.

Exploration of MGITC in Advanced Theranostic Applications

Theranostics, the integration of diagnostic and therapeutic capabilities into a single agent, represents a frontier in personalized medicine. MGITC is being explored in this field, primarily through its incorporation into nanoparticle systems. Metal nanoparticles, in particular, have shown great potential in theranostics due to their unique physicochemical properties. nih.gov

A significant application involves conjugating MGITC to gold nanoparticles (AuNPs) to create surface-enhanced Raman scattering (SERS) probes. nih.gov These SERS nanoparticles are exceptionally bright—over 200 times brighter than quantum dots on a particle-to-particle basis—and their signal can be amplified by up to 10¹⁴, enabling the detection of single molecules. nih.gov By attaching a targeting ligand, such as a single-chain antibody fragment (scFv), to these MGITC-AuNPs, the particles can be directed to specific sites, such as tumors. nih.gov This allows for highly sensitive in vivo imaging (diagnosis) of the tumor. nih.gov The therapeutic potential arises from the photothermal properties of the gold nanoparticles, which can convert near-infrared (NIR) light into heat to ablate tumor cells. The integration of MGITC provides the crucial imaging component for this dual-functionality system. nih.gov

Theranostic SystemCore ComponentMGITC RoleApplication
Targeted SERS Nanoparticles Gold Nanoparticles (AuNPs)Raman Reporter MoleculeTumor imaging and potential photothermal therapy. nih.gov
Multimodal Imaging Agents Polyethylene Glycol (PEG)-coated AuNPsNIR Signal SourceHigh-contrast NIR fluorescence and SERS imaging for cancer detection. nih.gov
Drug Delivery Vehicles Metal-Organic Frameworks (MOFs)Imaging/Sensing TagMRI-guided drug delivery and release monitoring. rsc.orgnih.gov

Integration of MGITC into Smart Nanosensors for Real-time Monitoring

The development of smart nanosensors capable of real-time monitoring of biological and environmental analytes is a rapidly advancing field. cetjournal.itnih.gov MGITC is a key component in the fabrication of highly sensitive optical nanosensors, particularly those based on Surface-Enhanced Raman Spectroscopy (SERS). nih.gov SERS utilizes nanostructured plasmonic metal substrates, such as gold or silver, to dramatically amplify the Raman signal of an analyte molecule. nih.gov

MGITC is widely used as a model analyte in SERS research due to its strong and distinct Raman fingerprint and its isothiocyanate group, which acts as an anchoring point for covalent binding to gold surfaces. fu-berlin.de This stable adsorption ensures strong electronic coupling with the metallic substrate, leading to massive SERS enhancement factors. Researchers have fabricated high-performance nanosensors using nanoporous gold (NPG) substrates for the ultrasensitive detection of MGITC in aquatic systems. nih.govresearchgate.net These NPG-based sensors create numerous plasmonic hotspots on their surface, leading to remarkable signal amplification. researchgate.net This technology provides a simple and effective approach for detecting trace amounts of chemicals, paving the way for in situ monitoring of pollutants in ecosystems. nih.govresearchgate.net

Nanosensor PlatformSubstrate MaterialAnalyteLimit of Detection (LOD)Signal Enhancement Factor
SERS Substrate Nanoporous Gold (NPG-5h)MGITC10⁻¹⁶ M nih.govnih.govresearchgate.net7.9 x 10⁹ researchgate.net
SERS Aggregates Gold Nanoparticles (AuNPs)MGITC for Hg²⁺ detection0.33 pmol L⁻¹ (for Hg²⁺) researchgate.netNot specified

Further Elucidation of MGITC's Biological Interactions at a Molecular Level

Understanding the interaction of MGITC with biological systems at the molecular level is crucial for refining its applications in biomedical research. Molecular interactions are fundamental to most biological processes. agrisource.org The primary interaction of MGITC is the covalent bond formation between its electrophilic isothiocyanate group and nucleophilic groups on biomolecules, predominantly the primary amines of lysine (B10760008) residues and the N-terminus of proteins. This reaction is pH-dependent, favoring primary amines under alkaline conditions (pH 9-11).

Beyond this covalent interaction, the malachite green structure itself engages in noncovalent interactions. Studies on the parent molecule, malachite green, have shown that it binds to proteins like hemoglobin through a combination of π-π interactions, hydrogen bonds, and hydrophobic interactions, with an association constant in the range of 10⁴ M⁻¹. nih.gov These interactions can induce conformational changes in the protein, such as a decrease in α-helix content. nih.gov Future research will focus on precisely mapping these covalent and non-covalent interaction sites on various target proteins and other biomolecules. This deeper understanding will allow for the rational design of MGITC-based probes with enhanced specificity and functionality, and will provide clearer insights into the mechanisms behind techniques like CALI. nih.gov

Interaction TypeInteracting Group on MGITCTarget Group on BiomoleculeBond TypeSignificance
Covalent Bonding Isothiocyanate (-N=C=S)Primary amines (e.g., Lysine)Thiourea Stable, specific labeling of proteins.
π-π Stacking Aromatic RingsAromatic amino acid residuesNon-covalentContributes to binding affinity and complex stability. nih.gov
Hydrogen Bonding Nitrogen/Sulfur atomsPolar residues (e.g., Ser, Thr)Non-covalentOrients the molecule within the binding site. nih.gov
Hydrophobic Interactions Phenyl groupsNonpolar amino acid residuesNon-covalentDrives binding in aqueous environments. nih.gov

Strategies for Mitigating Environmental Impact of Malachite Green Derivatives

While MGITC is a valuable research tool, its parent compound, malachite green (MG), is a persistent environmental contaminant due to its widespread use as a dye and antimicrobial agent in aquaculture. nih.govnih.gov Addressing the environmental impact of MG and its derivatives is a critical area of research. Various strategies are being developed to remove these compounds from aquatic environments.

Adsorption is an effective method that utilizes materials to bind the dye. researchgate.net A variety of low-cost adsorbents have proven effective, including:

Hydrochar: Derived from biomass like muskmelon peel, it shows significant MG removal efficiency. researchgate.net

Zeolite: A microporous mineral that can remove 100% of MG from freshwater. frontiersin.org

Oyster Shell Powder (OSP): An agricultural byproduct used as a filter material. frontiersin.org

Natural Biomaterials: Fish scales and fish bladders have demonstrated high adsorption capacities, with fish scales achieving up to 91.2% removal efficiency. mdpi.com

Biodegradation offers an environmentally friendly approach. Certain microorganisms, such as the yeast Rhodotorula mucilaginosa, can completely decolorize and degrade MG into simpler, harmless metabolites. nih.gov

Advanced Oxidation Processes (AOPs) use strong oxidizing agents to break down the dye molecule. Methods include Fenton oxidation, ozonization, and photocatalysis, where materials like cobalt-based metal-organic frameworks (Co-MOF) degrade MG under UV radiation with high efficiency. researchgate.netacs.org

Future strategies will likely focus on developing effective combinatorial methods, such as combining adsorption with biodegradation or AOPs, to ensure complete elimination of these contaminants from the environment. researchgate.net

Mitigation StrategyMethod/MaterialTarget CompoundRemoval EfficiencyReference
Adsorption Fish ScalesMalachite Green91.2% mdpi.com
Adsorption ZeoliteMalachite Green100% (in freshwater) frontiersin.org
Adsorption Zinc-Tungstate NanoparticlesMalachite Green251.758 mg/g capacity nih.gov
Biodegradation Rhodotorula mucilaginosaMalachite Green100% (at 50 mg/L) nih.gov
Advanced Oxidation BC@Co-MOF (Photocatalysis)Malachite Green92.52% acs.org
Advanced Oxidation Chlorine Dioxide (ClO₂)Malachite Green100% (in freshwater) frontiersin.org

Q & A

Basic: Why is MGITC widely used as a model analyte in surface-enhanced Raman spectroscopy (SERS)?

MGITC is favored in SERS due to its isothiocyanate (-N=C=S) anchoring group, which enables covalent binding to gold surfaces, ensuring stable adsorption and strong electronic coupling with metallic substrates. This results in up to 200-fold higher SERS enhancement factors compared to non-derivatized malachite green (MG) . Its negligible fluorescence and large Raman cross-section further minimize spectral interference, making it ideal for quantifying plasmonic enhancement efficiency in nanoparticle systems .

Basic: How does the isothiocyanate group influence MGITC’s adsorption configuration on gold nanoparticles?

The isothiocyanate group facilitates a flat adsorption geometry via π-electron interactions with gold surfaces, unlike MG, which adsorbs in a tilted upright configuration via a single dimethylamino group. This flat orientation enhances electronic coupling, stabilizing the π-conjugated structure and eliminating pH sensitivity in SERS signals .

Advanced: How can researchers resolve discrepancies in reported SERS enhancement factors for MGITC across studies?

Enhancement factor variations arise from differences in experimental setups (e.g., laser wavelength, nanoparticle morphology) and normalization methods. To standardize comparisons:

  • Use isotopic analogs (e.g., deuterated dyes) to isolate adsorption effects .
  • Normalize signals against intrinsic Raman cross-sections (e.g., via UV-Vis absorption data) .
  • Control surface coverage by quantifying adsorption isotherms .

Advanced: What experimental designs are critical for studying electronic coupling between MGITC and gold surfaces?

  • pH-dependent SERS: Compare MGITC’s pH-insensitive signals with MG’s pH-responsive spectra to confirm electronic stabilization .
  • Tip-enhanced Raman spectroscopy (TERS): Map localized plasmonic fields and photobleaching rates to correlate enhancement with nanoscale topography .
  • Competitive adsorption assays: Use MGITC and MG with identical spectral profiles but distinct anchoring groups to isolate surface-binding effects .

Methodological: How can computational methods validate MGITC’s vibrational modes and structural stability?

Density functional theory (DFT) and Hartree-Fock calculations at the STO-3G level reproduce experimental Raman spectra (550–4200 cm⁻¹) and optimize bond parameters (e.g., bond lengths, angles). These models confirm MGITC’s planar adsorption geometry and predict vibrational modes for surface-bound configurations .

Methodological: What parameters optimize MGITC’s catalytic degradation in environmental studies?

In biochar-modified systems (e.g., Mn/SRBC):

  • Adjust initial pH to 3.0–5.0 for maximal degradation efficiency.
  • Use pseudo-second-order kinetics to model adsorption rates.
  • Monitor absorbance at 617 nm (MGITC’s λ_max) to track degradation .

Advanced: How can photobleaching of MGITC in TERS be mitigated during high-field experiments?

  • Pre-bleach samples to reduce dynamic signal decay.
  • Use sharp, smooth gold tips and side-illumination to localize plasmonic fields, minimizing exposure area .
  • Correlate bleaching constants with field strength to calibrate measurement durations .

Basic: What role does MGITC play in competitive immunoassays for biomarker detection?

MGITC serves as a SERS nanotag conjugated to antibodies (via amine-reactive isothiocyanate). Its distinct Raman fingerprint enables multiplexed detection, e.g., simultaneous quantification of cardiac markers (troponin I, CK-MB) with hollow gold nanospheres .

Advanced: How do second harmonic generation (SHG) and molecular dynamics (MD) simulations elucidate MGITC’s lipid membrane interactions?

SHG quantifies adsorption kinetics at lipid-water interfaces, revealing faster translocation than MG due to stronger hydrophobic interactions. MD simulations corroborate these findings by modeling isothiocyanate-phospholipid binding energies .

Methodological: Which adsorption isotherm models best describe MGITC removal by nanocomposites?

  • Freundlich isotherm: Fits multilayer adsorption on heterogeneous surfaces (e.g., Fe3O4@SiO2-NH2).
  • Pseudo-second-order kinetics: Validates chemisorption dominance in dye removal .
  • Optimize cationic degree of substitution (DS) and contact time via Taguchi design .

Advanced: Why does MGITC’s electronic structure remain pH-insensitive after surface adsorption?

The isothiocyanate group “locks” MGITC in a π-conjugated state upon binding to gold, preventing protonation/deprotonation cycles observed in MG. This is confirmed by invariant SERS spectra across pH 2–12 .

Basic: What protocols are recommended for conjugating MGITC to biomolecules?

  • React MGITC (10 mg/mL in DMSO) with primary amines (e.g., lysine residues) at pH 8.5–9.5 for 2–4 hours.
  • Purify conjugates via size-exclusion chromatography to remove unbound dye .

Advanced: What factors govern MGITC’s translocation efficiency across phospholipid membranes?

  • Hydrophobic isothiocyanate group enhances partitioning into lipid bilayers.
  • SHG-derived transport rates correlate with MD-predicted free-energy barriers at the membrane interface .

Methodological: How does Taguchi experimental design optimize MGITC adsorption in composite materials?

A 9-experiment L9 orthogonal array tests factors:

  • Cationic DS (0.2–0.6)
  • Adsorbent dosage (10–50 mg)
  • Temperature (25–45°C)
  • Contact time (30–120 min)
    Maximize removal efficiency (%) via signal-to-noise (S/N) ratio analysis .

Advanced: What spectroscopic evidence supports MGITC’s stabilized π-conjugation on gold surfaces?

SERS shows no spectral shifts under pH variation, unlike MG. DFT calculations confirm planar adsorption preserves conjugation, while XPS data verify Au-S bonding via the isothiocyanate group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.